(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate
CAS No.:
Cat. No.: VC18409599
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25NO5 |
|---|---|
| Molecular Weight | 275.34 g/mol |
| IUPAC Name | (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate |
| Standard InChI | InChI=1S/C13H23NO4.H2O/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);1H2/t10-;/m1./s1 |
| Standard InChI Key | YHEBVGPODLEGHS-HNCPQSOCSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.O |
Introduction
(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid;hydrate is a chemical compound that belongs to the class of protected amino acids. It is specifically a derivative of cyclohexylglycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of deprotection under mild conditions.
Synthesis:
The synthesis of (2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid involves the protection of cyclohexylglycine with a Boc group. This is typically achieved through reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine or pyridine.
Applications:
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Peptide Synthesis: This compound is used as a building block in solid-phase peptide synthesis due to its stability and the ease with which the Boc group can be removed under acidic conditions.
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Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly those containing cyclohexyl rings.
Research Findings
Research on this compound has focused on its utility in peptide synthesis and its role as a protected amino acid. Studies have shown that the Boc group provides excellent protection against unwanted side reactions during synthesis, making it a valuable tool in the construction of peptides and proteins.
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